molecular formula C17H23N5O2S B5154443 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide

Cat. No.: B5154443
M. Wt: 361.5 g/mol
InChI Key: UHXVJJRAJHVWQU-UHFFFAOYSA-N
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Description

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a phenoxyethyl group

Properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c23-16(18-11-12-24-15-9-5-2-6-10-15)13-25-17-19-20-21-22(17)14-7-3-1-4-8-14/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVJJRAJHVWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile. The cyclohexyl group is then introduced through a substitution reaction. The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-phenoxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a drug candidate.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to these targets, while the phenoxyethyl group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide: This compound is similar in structure but has a nitrophenyl group instead of a phenoxyethyl group.

    2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethylphenyl group, which could impart different chemical and biological properties.

Uniqueness

The uniqueness of 2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2-phenoxyethyl)acetamide lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, is noteworthy due to its potential for forming stable complexes with metal ions and its role in medicinal chemistry.

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